3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Cyanomethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C₉H₈N₂O₄S It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cyanomethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyanomethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 3-[(cyanomethyl)sulfamoyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyanomethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Cyanomethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(cyanomethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The cyanomethylsulfamoyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Bis(cyanomethyl)sulfamoyl]benzoic acid
- 3-[(Cyanomethyl)sulfamoyl]benzamide
- 3-[(Cyanomethyl)sulfamoyl]phenylacetic acid
Uniqueness
3-[(Cyanomethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it particularly useful in certain applications .
Properties
Molecular Formula |
C9H8N2O4S |
---|---|
Molecular Weight |
240.24 g/mol |
IUPAC Name |
3-(cyanomethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H8N2O4S/c10-4-5-11-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,11H,5H2,(H,12,13) |
InChI Key |
DTNHOUWOAGYIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.